molecular formula C15H15N3S2 B11944346 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11944346
M. Wt: 301.4 g/mol
InChI Key: OVCCLBDMXPMYHZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a carbothioamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of thiophene-2-carboxaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.

    Antioxidant Activity: Scavenges free radicals and inhibits lipid peroxidation.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.

Properties

Molecular Formula

C15H15N3S2

Molecular Weight

301.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C15H15N3S2/c1-10-4-6-11(7-5-10)13-9-12(14-3-2-8-20-14)17-18(13)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19)

InChI Key

OVCCLBDMXPMYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CS3

Origin of Product

United States

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